molecular formula C38H38N2O5 B12205095 5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12205095
M. Wt: 602.7 g/mol
InChI Key: MHFJRRFBLLMGGM-UHFFFAOYSA-N
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Description

5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the benzoyl, dimethoxyphenyl, and sec-butoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include benzoyl chloride, dimethoxybenzene, and sec-butyl bromide, under conditions such as refluxing in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a variety of derivatives for further study.

    Biology: Its unique structure may interact with biological targets, making it a candidate for studying receptor binding and enzyme inhibition.

    Medicine: Benzodiazepines are known for their psychoactive properties, and this compound could be investigated for potential therapeutic uses, such as anxiolytic or sedative effects.

    Industry: The compound’s properties might be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one likely involves interaction with specific molecular targets, such as receptors or enzymes. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets for this specific compound would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for potential interactions with different molecular targets, leading to unique effects and applications.

Properties

Molecular Formula

C38H38N2O5

Molecular Weight

602.7 g/mol

IUPAC Name

5-benzoyl-6-(2-butan-2-yloxyphenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C38H38N2O5/c1-5-24(2)45-33-18-12-9-15-28(33)37-36-30(21-27(22-32(36)41)26-19-20-34(43-3)35(23-26)44-4)39-29-16-10-11-17-31(29)40(37)38(42)25-13-7-6-8-14-25/h6-20,23-24,27,37,39H,5,21-22H2,1-4H3

InChI Key

MHFJRRFBLLMGGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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